molecular formula C40H72N12O8 B10772569 deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2

deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2

Cat. No.: B10772569
M. Wt: 849.1 g/mol
InChI Key: KAFZOLYKKCWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of several amino acids, each in their deamino form, which means the amino group has been removed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would likely involve automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The process would be scaled up to produce larger quantities, with rigorous quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.

    Reduction: This can reverse oxidation or reduce disulfide bonds if present.

    Substitution: Specific side chains can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce sulfoxides or sulfonic acids, while reduction could yield thiols.

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 involves its interaction with specific molecular targets. The removal of the amino group can affect how the peptide binds to proteins or other molecules, potentially altering its biological activity. The exact pathways and targets would depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deamino-Cha-DL-Leu-DL-hLeu-DL-Dap-DL-Pro-DL-Arg-DL-Asn-NH2 is unique due to its specific sequence and the removal of the amino group from each amino acid. This modification can significantly alter its properties compared to other peptides, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C40H72N12O8

Molecular Weight

849.1 g/mol

IUPAC Name

2-[[2-[[1-[3-amino-2-[[2-[[2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

InChI

InChI=1S/C40H72N12O8/c1-23(2)14-16-27(48-37(58)29(20-24(3)4)47-33(54)17-15-25-10-6-5-7-11-25)36(57)51-30(22-41)39(60)52-19-9-13-31(52)38(59)49-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)21-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,58)(H,49,59)(H,50,56)(H,51,57)(H4,44,45,46)

InChI Key

KAFZOLYKKCWUBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)NC(CN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)CCC2CCCCC2

Origin of Product

United States

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